

# Nemtabrutinib overall response rate prior BTKi therapy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

## Nemtabrutinib Efficacy in Prior BTKi-Treated CLL/SLL

| Trial / Study | Patient Population | Prior BTKi Therapy | ORR (Overall Response Rate) | Median PFS | Key High-Risk Subgroups (ORR) |
|---------------|--------------------|--------------------|-----------------------------|------------|-------------------------------|
|---------------|--------------------|--------------------|-----------------------------|------------|-------------------------------|

| **BELLWAVE-001 (Phase 1/2)** [1] | R/R CLL/SLL (n=57); median 4 prior lines of therapy | 95% (54/57 patients) | 56% (95% CI, 42-69) [1] | 26.3 months [1] | • With C481S-mutated BTK: Included in population [1] • With del(17p): Included in population [1] • With unmutated IGHV: 53% of patients [1] |

The data shows that **nemtabrutinib** provides a viable treatment option for patients whose disease has progressed on prior covalent BTK inhibitors, including those with high-risk genetic features.

## Key Trial Design and Methodology

To help you interpret the data, here are the experimental details from the BELLWAVE-001 study [1]:

- **Study Design:** Open-label, single-arm, phase 1/2 study (NCT03162536).
- **Patient Cohorts:** The study included separate cohorts for CLL/SLL. Cohort A was specifically for patients with R/R CLL/SLL and  $\geq 2$  prior therapies, **including a covalent BTKi, and with a C481 mutation** [1].

- **Intervention:** Patients received **nemtabrutinib** 65 mg orally once daily (the recommended phase 2 dose) until disease progression or unacceptable toxicity [1].
- **Primary Endpoints:** Safety and ORR. ORR was assessed for CLL/SLL patients per **2018 iwCLL criteria** by investigator assessment [1].
- **Response Criteria:** Responses included Complete Response (CR), Partial Response (PR), and PR with lymphocytosis (PR-L) [1].

## Mechanism of Action and Trial Context

The following diagram illustrates **nemtabrutinib**'s distinct mechanism that allows it to work after prior BTKi therapy.



[Click to download full resolution via product page](#)

## Consideration of Other Options and Sequencing

The question of what therapy to use after a non-covalent BTKi like **nemtabrutinib** is an active area of research. Evidence suggests that the BCL2 inhibitor **venetoclax** remains a potent option [2].

- **Post-ncBTKi Efficacy of Venetoclax:** A 2024 retrospective study found that for patients with CLL who discontinued a non-covalent BTKi, the subsequent use of venetoclax-based therapy yielded an **ORR of 72%**. The median progression-free survival was notably longer in patients who had not received venetoclax before (23 months) compared to those who had (8 months) [2]. This highlights the importance of considering prior venetoclax exposure when making sequencing decisions.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. UPDATED ANALYSIS OF BELLWAVE-001: A PHASE ... [pmc.ncbi.nlm.nih.gov]
2. Next Therapies After Noncovalent BTK Inhibitors - CLL Society [cllsociety.org]

To cite this document: Smolecule. [Nemtabrutinib overall response rate prior BTKi therapy].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b519378#nemtabrutinib-overall-response-rate-prior-btki-therapy>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)